molecular formula C17H24BrNO4 B1604434 N,N-di-Boc-4-bromomethyl-phenylamine CAS No. 925889-68-5

N,N-di-Boc-4-bromomethyl-phenylamine

Cat. No. B1604434
CAS RN: 925889-68-5
M. Wt: 386.3 g/mol
InChI Key: KQNIHGRLKDHWJB-UHFFFAOYSA-N
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Description

N,N-di-Boc-4-bromomethyl-phenylamine is a chemical compound that is widely used in scientific research. It is a derivative of phenylamine that has a bromomethyl group attached to it. The compound is also known as N,N-di-tert-butoxycarbonyl-4-bromomethyl-aniline. The chemical formula of N,N-di-Boc-4-bromomethyl-phenylamine is C17H24BrNO2, and its molecular weight is 346.29 g/mol.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Brominated BODIPYs

    A study on the synthesis and characterization of mono- and di-brominated BODIPYs explored the impact of bromination on the photophysical, electrochemical properties, and antibacterial activity of these dyes. Bromination at specific positions on the BODIPY core resulted in significant shifts in absorption and emission spectra, indicating the potential of brominated compounds for applications in dye-sensitized devices and antibacterial agents (Prasannan et al., 2016).

  • Poly(arylamine)s Synthesis

    The creation of poly(arylamine)s from BOC-substituted dibromo monomers showcased the utility of brominated intermediates in the development of polymers with unique electronic and optical properties. These polymers demonstrate potential applications in electronic devices due to their photoluminescent properties and ability to undergo specific redox reactions (Horie, Yamaguchi, & Yamamoto, 2006).

Chemical Properties and Reactivity

  • Native Chemical Ligation

    The synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine for native chemical ligation at phenylalanine positions highlights the role of brominated compounds in facilitating peptide and protein synthesis. This approach enables the production of complex peptides and proteins, crucial for biochemical research and drug development (Crich & Banerjee, 2007).

  • Reversible Intramolecular C-C Bond Formation

    Studies on diboron compounds and their luminescence sensitivity toward light, leading to reversible color changes, showcase the application of brominated compounds in developing responsive materials. Such materials are of interest for sensors and switches in molecular electronics and photonics (Rao et al., 2008).

Environmental and Analytical Applications

  • Bromine Isotope Ratio Analysis: The precise analysis of bromine isotope ratios in brominated organic compounds (BOCs) using gas chromatography and mass spectrometry techniques highlights the environmental applications of brominated compounds. This methodology aids in understanding the transformation and fate of BOCs in the environment, crucial for environmental monitoring and pollution studies (Zakon et al., 2016).

properties

IUPAC Name

tert-butyl N-[4-(bromomethyl)phenyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrNO4/c1-16(2,3)22-14(20)19(15(21)23-17(4,5)6)13-9-7-12(11-18)8-10-13/h7-10H,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNIHGRLKDHWJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC=C(C=C1)CBr)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650167
Record name Di-tert-butyl [4-(bromomethyl)phenyl]-2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-di-Boc-4-bromomethyl-phenylamine

CAS RN

925889-68-5
Record name Di-tert-butyl [4-(bromomethyl)phenyl]-2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 925889-68-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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